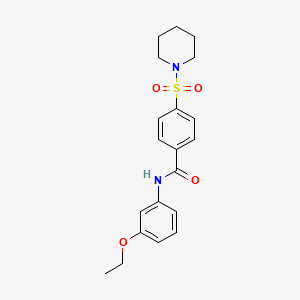

N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(3-ethoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-2-26-18-8-6-7-17(15-18)21-20(23)16-9-11-19(12-10-16)27(24,25)22-13-4-3-5-14-22/h6-12,15H,2-5,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFCVBGNVGRWCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3-ethoxyaniline: Ethoxyaniline is synthesized by the ethylation of aniline using ethyl bromide in the presence of a base such as potassium carbonate.

Formation of 3-ethoxyphenylsulfonyl chloride: This intermediate is prepared by reacting 3-ethoxyaniline with chlorosulfonic acid.

Coupling with piperidine: The 3-ethoxyphenylsulfonyl chloride is then reacted with piperidine to form the piperidinylsulfonyl derivative.

Formation of the final product: The piperidinylsulfonyl derivative is coupled with benzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The target compound shares a benzamide scaffold with sulfonamide or sulfamoyl substitutions, a common feature in bioactive molecules. Key analogs include:

Key Observations :

- Piperidine sulfonamide : Present in the target compound and 2D216, this group enhances solubility and binding to targets like TLR adjuvants or enzymes .

- Amide substituent diversity : The 3-ethoxyphenyl group in the target compound contrasts with thiazole (2D216) or dihydroxy-furan (5s) moieties, influencing electronic properties and target specificity.

- Substituent position : Para-substituted sulfonamides (target, 2D216) favor steric accessibility, while meta-substitutions (e.g., 30) alter steric and electronic interactions .

Physicochemical and Pharmacokinetic Profiles

Insights :

- The target compound’s moderate logP and hydrogen-bonding capacity balance bioavailability and solubility.

Biological Activity

N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a benzamide backbone substituted with an ethoxyphenyl group and a piperidinylsulfonyl moiety. Its molecular formula is , and it has a molecular weight of 350.44 g/mol. The compound's unique structure contributes to its biological activity, particularly its interactions with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain inflammatory pathways, potentially modulating the activity of the NLRP3 inflammasome, which plays a critical role in various inflammatory diseases .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to reduced production of pro-inflammatory cytokines.

- Receptor Interaction : It can bind to specific receptors, influencing downstream signaling pathways associated with pain and inflammation.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits several promising biological activities:

- Anti-inflammatory Effects : Studies have shown that compounds structurally similar to this compound can significantly reduce inflammation in animal models .

- Analgesic Properties : The compound has been investigated for its potential analgesic effects, making it a candidate for pain management therapies.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other benzamide derivatives:

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| JC124 | JC124 | 0.55 ± 0.091 | NLRP3 inflammasome inhibitor |

| N-(3-methoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide | Methoxy | 0.42 ± 0.080 | Similar anti-inflammatory effects |

| N-(3-ethoxyphenyl)-4-(morpholin-1-ylsulfonyl)benzamide | Morpholine | Not specified | Potentially similar activity |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- In Vivo Studies : Animal models have demonstrated significant reductions in inflammatory markers when treated with this compound, suggesting its efficacy in conditions such as arthritis and other inflammatory diseases.

- Cell Culture Experiments : In vitro assays have shown that the compound can inhibit the production of pro-inflammatory cytokines in macrophage cell lines, supporting its role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-ethoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide?

- Methodological Answer : The compound can be synthesized via sulfonamide coupling. A validated approach involves reacting a sulfamoyl precursor (e.g., 4-sulfamoylbenzamide) with Pyry-BF₄ and MgCl₂ in a polar solvent (e.g., DCM) under reflux (5 hours), followed by nucleophilic substitution with piperidine in the presence of Et₃N. Purification via silica gel chromatography yields the final product .

- Key Data : Typical yields range from 40–60%, with purity confirmed by NMR (δ 7.2–7.8 ppm for aromatic protons) and mass spectrometry (e.g., [M+H]⁺ ≈ 400–450 m/z) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and sulfonamide/phenyl carbons (δ 120–150 ppm) .

- IR Spectroscopy : Confirm sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS [M+H]⁺) .

- Melting Point : Typically 100–150°C (varies with salt form) .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s interaction with biological targets like TAAR1?

- Methodological Answer : Use Schrödinger’s Glide docking software to model ligand-receptor interactions.

- Protocol :

Prepare the protein structure (e.g., TAAR1 PDB: 6ME6) by optimizing hydrogen bonding and removing water molecules.

Generate ligand conformers with LigPrep, accounting for tautomers and ionization states.

Dock using the OPLS-AA force field and GlideScore for pose ranking .

- Validation : Compare results with experimental IC₅₀ values from radioligand binding assays (e.g., TAAR1 antagonism in murine models) .

Q. What strategies address species-specific discrepancies in pharmacological activity (e.g., mouse vs. human TAAR1)?

- Methodological Answer :

- In Silico Mutagenesis : Use tools like Rosetta to model human TAAR1 mutations (e.g., Phe186Leu) and assess binding affinity changes .

- Cross-Species Assays : Validate activity in HEK293 cells co-expressing human/mouse TAAR1 via cAMP inhibition assays.

- Data Interpretation : Note that N-(3-ethoxyphenyl) derivatives show higher potency in mice (IC₅₀ ≈ 10 nM) than humans (IC₅₀ > 1 µM) due to divergent receptor loop conformations .

Q. How does the compound’s sulfonamide moiety influence HDAC inhibition compared to benzamide derivatives like MS-275?

- Methodological Answer :

- HDAC Binding Assays : Perform fluorescence polarization assays using recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6).

- Structural Analysis : The sulfonamide group enhances hydrogen bonding with Asp residues in the HDAC catalytic pocket, improving selectivity over non-benzamide inhibitors. Compare with MS-275, which shows frontal cortex-selective Ac-H3 upregulation .

- Key Data : IC₅₀ values for HDAC1 inhibition are typically 10–100 nM for sulfonamide-benzamides vs. 1–10 µM for non-sulfonamide analogs .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on metabolic stability in rodent vs. human liver microsomes?

- Methodological Answer :

- Experimental Design :

Conduct parallel microsomal stability assays (rodent/human) with LC-MS/MS quantification.

Identify metabolites via high-resolution MS (e.g., Q-TOF).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.